molecular formula C21H18N2O2 B3038994 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid CAS No. 946386-69-2

2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Cat. No.: B3038994
CAS No.: 946386-69-2
M. Wt: 330.4 g/mol
InChI Key: CGCADNMILNKOBY-UHFFFAOYSA-N
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Description

“2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid” (DPTQ) is a tetrahydroquinoxaline derivative . It is a yellow crystalline solid that is soluble in organic solvents. The compound has a CAS Number of 946386-69-2 and a molecular weight of 330.39 .


Synthesis Analysis

DPTQ can be synthesized through several synthetic routes, including the one-pot cyclization of N-aryl ketone oximes and the reaction of phenyl hydrazine and α,β-unsaturated ketones.


Molecular Structure Analysis

The structural formula of DPTQ is C21H18N2O2 . The InChI Code is 1S/C21H18N2O2/c24-21 (25)16-12-7-13-17-20 (16)23-19 (15-10-5-2-6-11-15)18 (22-17)14-8-3-1-4-9-14/h1-13,18-19,22-23H, (H,24,25) and the InChI key is CGCADNMILNKOBY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinoxaline derivatives, including DPTQ, can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .

Scientific Research Applications

Polymerization and Material Synthesis

2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is used in the synthesis of novel polymeric materials. Baek et al. (2003) demonstrated its role in the formation of diphenylquinoxaline-containing hyperbranched aromatic polyamides. These materials show distinct physical and chemical properties and are significant in developing thermally curable resin systems for high-temperature applications due to their unique ability to initiate room-temperature free-radical-induced polymerization of certain monomers Baek et al., 2003.

Coordination Chemistry and Luminescence

The compound plays a role in coordination chemistry, where it has been used to synthesize coordination polymers with interesting photophysical properties. Yuan et al. (2017) described the synthesis and characterization of complexes that exhibit luminescent properties and detailed optical energy gaps. These materials have potential applications in optoelectronics and photovoltaics Yuan et al., 2017.

Corrosion Inhibition

In the field of material science, this compound derivatives have been identified as effective corrosion inhibitors. Obot and Obi-Egbedi (2010) demonstrated that 2,3-diphenylbenzoquinoxaline, a derivative, significantly inhibits the corrosion of mild steel in sulphuric acid environments. This property is crucial for extending the lifespan of metal structures and components in corrosive environments Obot & Obi-Egbedi, 2010.

Properties

IUPAC Name

2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13,18-19,22-23H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCADNMILNKOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NC3=C(C=CC=C3N2)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184521
Record name 1,2,3,4-Tetrahydro-2,3-diphenyl-5-quinoxalinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946386-69-2
Record name 1,2,3,4-Tetrahydro-2,3-diphenyl-5-quinoxalinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2,3-diphenyl-5-quinoxalinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 2
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 3
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 4
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 5
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

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